
N~1~-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine: is an organic compound that belongs to the class of aliphatic amines. This compound is characterized by the presence of two primary amine groups and a tertiary amine group, making it a triamine. The structure of this compound includes a butane backbone with an amino group at each end and an additional amino group attached to a 2,2-dimethylpropyl side chain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with butane-1,4-diamine and 3-amino-2,2-dimethylpropyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The butane-1,4-diamine is reacted with 3-amino-2,2-dimethylpropyl chloride under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods: In an industrial setting, the production of N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated amines.
科学研究应用
Chemistry: N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various polymers and resins.
Biology: In biological research, this compound is used as a cross-linking agent for proteins and nucleic acids. It helps in studying the structural and functional properties of biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting specific enzymes or receptors. It can be used in the design of enzyme inhibitors or receptor antagonists.
Industry: In the industrial sector, N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine is used in the production of specialty chemicals, adhesives, and coatings. It is also employed in the manufacture of corrosion inhibitors and surfactants.
作用机制
The mechanism of action of N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. In the case of receptors, it can act as an agonist or antagonist by binding to the receptor sites and modulating their signaling pathways.
相似化合物的比较
Butane-1,4-diamine: A simpler diamine with two primary amine groups.
N~1~-(2-Aminoethyl)butane-1,4-diamine: A triamine with a different side chain.
N~1~-(3-Aminopropyl)butane-1,4-diamine: Another triamine with a propyl side chain.
Uniqueness: N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine is unique due to the presence of the 2,2-dimethylpropyl side chain, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
属性
CAS 编号 |
105090-79-7 |
|---|---|
分子式 |
C9H23N3 |
分子量 |
173.30 g/mol |
IUPAC 名称 |
N'-(4-aminobutyl)-2,2-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C9H23N3/c1-9(2,7-11)8-12-6-4-3-5-10/h12H,3-8,10-11H2,1-2H3 |
InChI 键 |
PZXYEEVEXMHYCW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN)CNCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


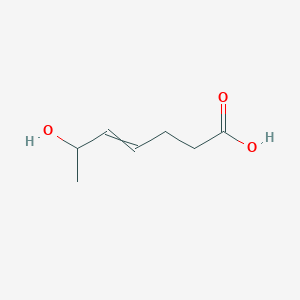
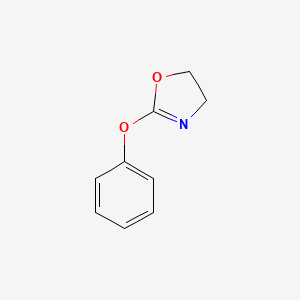
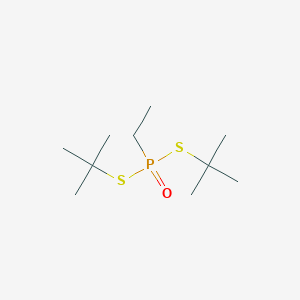


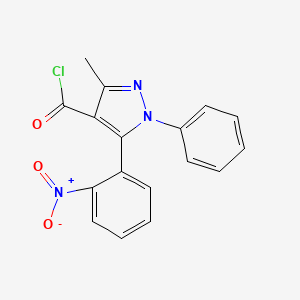
![(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one](/img/structure/B14343984.png)

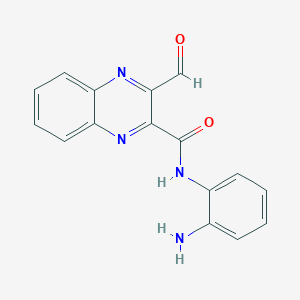
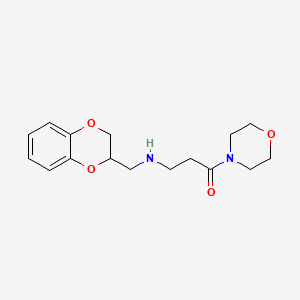
![1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione](/img/structure/B14344032.png)
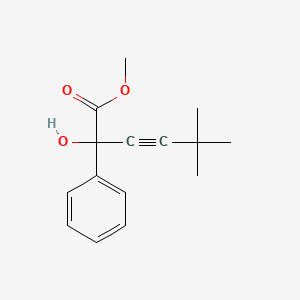

![1-Oxaspiro[2.5]oct-4-ene](/img/structure/B14344065.png)
